Cas no 1261875-29-9 (2,3,6-Tribromobenzyl alcohol)
2,3,6-Tribromobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2,3,6-Tribromobenzyl alcohol
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- Inchi: 1S/C7H5Br3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2
- InChI Key: BDTLQKHWUDQZSD-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=C(C=1CO)Br)Br
Computed Properties
- Exact Mass: 343.78700 g/mol
- Monoisotopic Mass: 341.78905 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2
- Molecular Weight: 344.83
2,3,6-Tribromobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001485-250mg |
2,3,6-Tribromobenzyl alcohol |
1261875-29-9 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
| Alichem | A014001485-500mg |
2,3,6-Tribromobenzyl alcohol |
1261875-29-9 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
| Alichem | A014001485-1g |
2,3,6-Tribromobenzyl alcohol |
1261875-29-9 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
2,3,6-Tribromobenzyl alcohol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2,3,6-Tribromobenzyl alcohol
Professional Introduction to 2,3,6-Tribromobenzyl Alcohol (CAS No: 1261875-29-9)
2,3,6-Tribromobenzyl alcohol, identified by the Chemical Abstracts Service Number (CAS No) 1261875-29-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This trimeric brominated derivative of benzyl alcohol exhibits unique structural and chemical properties, making it a valuable intermediate in the synthesis of various functional molecules. The presence of three bromine atoms at the 2, 3, and 6 positions on the benzyl ring imparts distinct reactivity and stability, which are leveraged in multiple industrial and research applications.
The compound’s molecular structure, characterized by a benzyl alcohol core substituted with bromine atoms, contributes to its versatility in chemical transformations. Specifically, the electron-withdrawing nature of bromine atoms enhances electrophilic aromatic substitution reactions, while the hydroxyl group at the benzylic position allows for nucleophilic additions and etherifications. These features make 2,3,6-tribromobenzyl alcohol a preferred building block in the construction of complex organic architectures.
In recent years, 2,3,6-tribromobenzyl alcohol has found utility in the development of novel pharmaceutical agents. Researchers have explored its potential as a precursor in synthesizing bioactive molecules with antimicrobial and anti-inflammatory properties. The brominated aromatic system is particularly interesting because it can be further functionalized to create derivatives with enhanced binding affinity to biological targets. For instance, studies have demonstrated its role in generating substituted benzyl alcohols that exhibit inhibitory effects on certain enzymes implicated in metabolic disorders.
Moreover, the compound’s stability under various reaction conditions has made it a candidate for use in polymer chemistry. In particular, its incorporation into polymer backbones can impart flame-retardant properties due to the electron-deficient nature of brominated aromatic units. This application is particularly relevant in industries requiring materials with improved safety profiles. Recent advancements in green chemistry have also prompted investigations into sustainable synthetic routes for 2,3,6-tribromobenzyl alcohol, emphasizing catalytic methods that minimize waste and energy consumption.
The pharmacological relevance of 2,3,6-tribromobenzyl alcohol extends beyond its direct use as an active pharmaceutical ingredient (API). It serves as a key intermediate in the synthesis of prodrugs designed to enhance drug delivery systems. By modifying its structure through further chemical modifications, researchers can develop prodrugs that exhibit targeted release profiles or improved solubility. Such innovations are critical for optimizing therapeutic efficacy while reducing side effects.
From a synthetic chemistry perspective, 2,3,6-tribromobenzyl alcohol exemplifies the strategic use of halogenated aromatic compounds in medicinal chemistry. The bromine atoms not only facilitate cross-coupling reactions such as Suzuki-Miyaura couplings but also enable halogen-metal exchange reactions, which are pivotal in constructing complex heterocyclic scaffolds. These transformations are essential for developing next-generation therapeutics targeting diseases such as cancer and neurodegenerative disorders.
The material science applications of 2,3,6-tribromobenzyl alcohol are equally compelling. Its incorporation into advanced materials has led to breakthroughs in optoelectronic devices and liquid crystal displays (LCDs). The brominated aromatic units contribute to charge transport properties while maintaining thermal stability under operational conditions. This dual functionality makes it an attractive candidate for developing high-performance electronic components.
Recent studies have also highlighted the role of 2,3,6-tribromobenzyl alcohol in environmental science research. Its degradation products under various environmental conditions provide insights into halogenated organic compound behavior in ecosystems. Such studies are crucial for assessing potential ecological impacts and developing strategies for sustainable waste management.
In conclusion, 2 ,3 ,6 - Tribromobenzyl alcohol (CAS No: 1261875-29-9) stands as a multifaceted compound with broad applications across pharmaceuticals、materials science、and environmental research。 Its unique structural features enable diverse chemical transformations,making it indispensable in modern synthetic methodologies。 As research continues to uncover new possibilities,the significance of this compound is expected to grow further,driving innovation across multiple scientific disciplines。
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